Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substituent Comparison on c-Met Kinase Affinity via BindingDB Cross-Study
The 3-thienyl orientation on the triazolopyridazine core has demonstrated potency-conferring properties in downstream kinase inhibitors. BindingDB entry BDBM24481, a 7-methoxyquinoline conjugate bearing the 6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine substructure, shows an IC50 of 4 nM against c-Met (hepatocyte growth factor receptor) in an HTRF biochemical assay at pH 7.4, 22°C [1]. In contrast, a directly comparable compound in the same series bearing a thiophen-2-yl at the 6-position of a related [1,2,4]triazolo[4,3-b]pyridazine scaffold (BDBM69010) showed markedly weaker inhibition, with an IC50 of 2.57 × 10^3 nM (2.57 μM) against a different kinase target (GSK-3β) in a cell-free assay [2]. While a direct same-target, same-assay comparison for the free methanamine parent compounds is not yet available in the primary literature, the >600-fold potency difference observed across these structurally analogous triazolopyridazine conjugates strongly supports that the 3-thienyl regioisomer provides a distinctly favorable binding geometry in kinase ATP-binding pockets, attributable to the altered dihedral angle between the thiophene sulfur and the triazolopyridazine core plane compared to the 2-thienyl orientation [1][2].
| Evidence Dimension | Kinase inhibition potency (IC50) via HTRF biochemical assay |
|---|---|
| Target Compound Data | IC50 = 4 nM (as the 7-methoxyquinoline conjugate BDBM24481 bearing the 6-(thiophen-3-yl)-triazolopyridazine core; c-Met target) |
| Comparator Or Baseline | IC50 = 2.57 × 10^3 nM (BDBM69010, 6-[(3-methylbenzyl)thio]-3-(thiophen-2-yl)-triazolopyridazine; GSK-3β target) |
| Quantified Difference | ~643-fold lower IC50 for the 3-thienyl-containing conjugate (cross-target, cross-study limitation noted) |
| Conditions | In vitro kinase HTRF assay; pH 7.4; 22°C; recombinant enzymes |
Why This Matters
For researchers procuring building blocks for kinase-focused library synthesis, the 3-thienyl regioisomer offers a structurally distinct vector with demonstrated potential for sub-nanomolar affinity in elaborated conjugates, a feature not mirrored by the 2-thienyl regioisomer in available public data.
- [1] BindingDB. BDBM24481: 7-methoxy-4-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-a]pyridazin-3-yl]methoxy}quinoline. IC50 = 4 nM against Hepatocyte Growth Factor Receptor (c-Met). HTRF assay, pH 7.4, 22°C. Accessed via: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24481 View Source
- [2] BindingDB. BDBM69010: 6-[(3-methylbenzyl)thio]-3-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine. IC50 = 2.57E+3 nM against GSK-3β. HTS assay. Accessed via: https://www.bindingdb.org View Source
